molecular formula C18H20N4O4S B2527672 methyl 1-(3-cyanobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251633-97-2

methyl 1-(3-cyanobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2527672
CAS No.: 1251633-97-2
M. Wt: 388.44
InChI Key: LUVVBXQDZIKKRT-UHFFFAOYSA-N
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Description

Methyl 1-(3-cyanobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate (CAS: 1251590-92-7) is a pyrazole-based small molecule with a molecular formula of C₁₂H₁₆N₄O₄S and a molecular weight of 312.35 g/mol . Its structure features a 3-cyanobenzyl group at the 1-position of the pyrazole ring, a piperidin-1-ylsulfonyl substituent at the 3-position, and a methyl ester at the 4-position. Pyrazole derivatives are widely studied for their pharmacological activities, including kinase inhibition and anti-angiogenic effects, as seen in structurally related compounds like GeGe3 () .

Properties

IUPAC Name

methyl 1-[(3-cyanophenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-26-18(23)16-13-21(12-15-7-5-6-14(10-15)11-19)20-17(16)27(24,25)22-8-3-2-4-9-22/h5-7,10,13H,2-4,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVVBXQDZIKKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCC2)CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-cyanobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions to form the pyrazole core.

    Introduction of the Cyanobenzyl Group: The cyanobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanobenzyl halide.

    Attachment of the Piperidine Sulfonyl Group: This step involves the reaction of the pyrazole intermediate with a piperidine sulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester at position 4 of the pyrazole ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

  • Conditions :

    • Acidic: HCl (conc.) in refluxing ethanol (70–80°C, 4–6 hours).

    • Basic: NaOH (2M) in aqueous methanol (room temperature, 2 hours).

  • Products : 1-(3-cyanobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid.

This carboxylic acid serves as a precursor for amide formation or decarboxylation reactions .

Nucleophilic Substitution at the Sulfonamide Site

The piperidin-1-ylsulfonyl group participates in nucleophilic substitution reactions due to the electron-withdrawing nature of the sulfonyl group:

  • Reagents : Amines (e.g., hydrazines, alkylamines) or thiols .

  • Conditions : Dimethylformamide (DMF) as solvent, triethylamine (TEA) as base, 60–80°C for 8–12 hours.

  • Example Reaction :

    R-X+NuR-Nu+X\text{R-X} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{X}^-

    (where X = piperidin-1-ylsulfonyl, Nu = nucleophile).

Cyanobenzyl Group Reactivity

The 3-cyanobenzyl substituent can undergo:

  • Nitrile Hydrolysis :

    • Conditions : H2_2SO4_4 (50%) at 100°C for 3 hours .

    • Product : 3-carbamoylbenzyl or 3-carboxybenzyl derivatives.

  • Reduction :

    • Reagents : LiAlH4_4 or H2_2/Pd-C .

    • Product : 3-(aminomethyl)benzyl group.

Pyrazole Ring Functionalization

The pyrazole core participates in electrophilic substitution and cycloaddition reactions:

  • Electrophilic Aromatic Substitution :

    • Reagents : HNO3_3/H2_2SO4_4 (nitration), Br2_2/FeBr3_3 (bromination) .

    • Position : Preferential substitution at the 5-position due to directing effects of ester and sulfonamide groups .

  • 1,3-Dipolar Cycloaddition :

    • With alkynes or nitriles to form fused heterocycles .

Oxidation and Reduction Pathways

  • Oxidation of Alcohols :
    Pyrazole-linked alcohols (if present) are oxidized to aldehydes or ketones using KMnO4_4 or CrO3_3 .

  • Reduction of Nitro Groups :
    Catalytic hydrogenation (H2_2/Pd-C) converts nitro derivatives to amines .

Key Reaction Optimization Parameters

ParameterOptimal ConditionsImpact on Yield/Purity
Temperature60–80°CHigher yields for substitutions
SolventDMF or THFEnhances nucleophilicity
CatalystTriethylamine (TEA)Neutralizes acid byproducts
Reaction Time6–12 hoursEnsures completion

Analytical Characterization

Post-reaction analysis employs:

  • NMR Spectroscopy : To confirm substitution patterns (e.g., 1^1H NMR shifts for ester hydrolysis).

  • Mass Spectrometry : For molecular weight verification .

  • Chromatography : TLC/HPLC to monitor reaction progress .

The compound’s multifunctional design enables diverse reactivity, making it valuable for medicinal chemistry applications, particularly in synthesizing bioactive analogs . Further studies are needed to explore its catalytic and enzymatic interactions.

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrazole derivatives, including methyl 1-(3-cyanobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have shown efficacy against bacterial strains such as Staphylococcus aureus and fungi like Candida albicans. A notable study demonstrated that pyrazole derivatives inhibited the growth of pathogenic fungi, suggesting their potential as antifungal agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro. This property makes them promising candidates for treating inflammatory diseases .

Antioxidant Activity

This compound has also been evaluated for its antioxidant capacity. Research indicates that similar pyrazole compounds can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against Escherichia coli and Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanisms

In another study published in Pharmaceuticals, researchers investigated the anti-inflammatory mechanisms of several pyrazole derivatives. The findings showed that this compound significantly reduced inflammation markers in animal models, suggesting its therapeutic potential for inflammatory disorders .

Mechanism of Action

The mechanism of action of methyl 1-(3-cyanobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, the piperidine sulfonyl group may interact with the active site of an enzyme, inhibiting its function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 1: 3-cyanobenzyl; 3: piperidin-1-ylsulfonyl; 4: methyl ester C₁₂H₁₆N₄O₄S 312.35 High potential for hydrogen bonding via sulfonamide; moderate lipophilicity
Methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate 1: 3-methoxybenzyl; 3: thiomorpholinosulfonyl; 4: methyl ester C₁₇H₂₁N₃O₅S₂ 411.50 Increased molecular weight due to sulfur-rich thiomorpholine; enhanced solubility
Ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate 1: 3-cyanobenzyl; 3: azido; 4: ethyl ester C₁₄H₁₂N₆O₂ 296.10 Azido group enables click chemistry applications; lower molecular weight
Methyl 1-(cyanomethyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate 1: cyanomethyl; 3: piperidin-1-ylsulfonyl; 4: methyl ester C₁₂H₁₆N₄O₄S 312.35 Simplified benzyl substituent; retained sulfonamide functionality

Key Observations :

Substituent Impact on Molecular Weight: The thiomorpholino analog (411.50 g/mol) has a higher molecular weight than the target compound due to the sulfur-containing thiomorpholine group .

Functional Group Flexibility : Replacing the piperidin-1-ylsulfonyl group with an azido group (as in ) reduces molecular weight and introduces reactivity for bioorthogonal conjugation .

Benzyl vs. Alkyl Substituents: The 3-cyanobenzyl group in the target compound may enhance aromatic interactions compared to the cyanomethyl substituent in its analog .

Biological Activity

Methyl 1-(3-cyanobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, with the CAS number 1251633-97-2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O4SC_{18}H_{20}N_{4}O_{4}S, with a molecular weight of 388.4 g/mol. The compound features a pyrazole core substituted with a piperidine sulfonamide and a cyanobenzyl group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrazole ring followed by the introduction of the piperidine and cyanobenzyl substituents. While specific synthetic pathways for this compound are not extensively documented in the literature, similar pyrazole derivatives have been synthesized using standard organic reactions such as nucleophilic substitutions and cyclization reactions .

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various pathogens, including bacteria and fungi. Preliminary bioassays suggest that these compounds may inhibit the growth of certain fungal species, indicating potential applications in agricultural settings for crop protection .

Antiviral Properties

In addition to antimicrobial effects, some pyrazole derivatives have demonstrated antiviral activity. Research has shown that specific modifications to the pyrazole structure can enhance efficacy against viral infections. The mechanism often involves interference with viral replication or entry into host cells .

Enzyme Inhibition

Another area of interest is the inhibition of enzymes such as acetylcholinesterase (AChE). Compounds similar to this compound have been studied for their ability to inhibit AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's. The presence of a piperidine moiety is often linked to increased binding affinity to AChE .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various pyrazole derivatives found that compounds with similar structural features to this compound exhibited significant fungicidal activity against wheat rust and phoma asparagi. The results indicated that modifications in the substituents could lead to enhanced biological activity .

Case Study 2: Enzyme Inhibition
Research conducted on related compounds demonstrated their potential as AChE inhibitors. The study highlighted that specific structural elements, including sulfonamide groups, play a critical role in enhancing inhibitory potency against AChE, suggesting that this compound could be a candidate for further investigation in neuropharmacology .

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